molecular formula C12H21NO2 B2371969 Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 955028-67-8

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2371969
M. Wt: 211.305
InChI Key: XSQCPVUVEHFAQU-UHFFFAOYSA-N
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Patent
US08039480B2

Procedure details

In a baked-out dry flask under protective gas (argon), a mixture of 9.90 g of zinc dust (151 mmol) and 1.50 g of CuCl (15.15 mmol) in 20 ml of abs. diethyl ether was stirred at 50° C. (bath temperature) for approx. 100 min. The mixture was cooled to 15° C. (bath temperature). 6.1 ml of diiodomethane (75.0 mmol), 7.8 ml of abs. dimethoxyethane and finally 4.27 g of tert-butyl 4-methylenepiperidine-1-carboxylate (21.7 mmol) were successively and rapidly added dropwise. The reaction mixture was heated gradually to 50° C. (bath temperature) and stirred at this temperature for approx. 20 h. After this time, owing to still incomplete conversion, another 20 ml of diethyl ether and 6.1 ml of diiodomethane were added with cooling. The reaction mixture was heated to 50° C. (bath temperature) for a further 8 h. Cooling was followed by dilution with THF and filtration through Celite. The filtrate was admixed with 4.3 g of p-toluenesulfonic acid and a few drops of water, and then concentrated under reduced pressure. The crude product thus obtained was dissolved in 100 ml of THF and admixed with 7.09 g of Boc anhydride (1.5 eq.) and 5.5 ml of DIPEA (1.5 eq.). The mixture was stirred at RT for 48 h and then concentrated under reduced pressure. The residue thus obtained was stirred with approx. 150 ml of diethyl ether. The mixture was filtered with suction and the filter residue was washed thoroughly with diethyl ether. The filtrate thus obtained was concentrated. What remained was an oil which was taken up in 200 ml of dichloromethane and was washed twice with sat. NaHCO3 solution and once with dil. HCl solution (pH=5). The organic phase was dried over MgSO4 and then concentrated under reduced pressure. In this way, 2.8 g of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate were obtained as a light-colored oil. This oil was dissolved in 5 ml of dichloromethane and admixed with a mixture of 10 ml of TFA and 0.5 ml of water. After stirring at RT for 48 h, the reaction solution was concentrated under reduced pressure and codistilled with toluene three times more. In this way, 6-azaspiro[2.5]octane was obtained as a TFA salt in the form of a brown oil which was clean enough for further reactions.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.27 g
Type
reactant
Reaction Step Five
Quantity
7.09 g
Type
reactant
Reaction Step Six
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
9.9 g
Type
catalyst
Reaction Step Nine
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Nine
Quantity
150 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
ICI.[CH2:4]=[C:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1.[CH3:18]C(OC(OC(OC(C)(C)C)=O)=O)(C)C.CCN(C(C)C)C(C)C>C1COCC1.[Zn].Cl[Cu].C(OCC)C.C(COC)OC>[CH2:18]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4]1

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
ICI
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
ICI
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
4.27 g
Type
reactant
Smiles
C=C1CCN(CC1)C(=O)OC(C)(C)C
Step Six
Name
Quantity
7.09 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Seven
Name
Quantity
5.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
9.9 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
1.5 g
Type
catalyst
Smiles
Cl[Cu]
Step Ten
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for approx. 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
rapidly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated gradually to 50° C. (bath temperature)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. (bath temperature) for a further 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
was followed by dilution with THF and filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
The mixture was filtered with suction
WASH
Type
WASH
Details
the filter residue was washed thoroughly with diethyl ether
CUSTOM
Type
CUSTOM
Details
The filtrate thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
WASH
Type
WASH
Details
was washed twice with sat. NaHCO3 solution and once with dil. HCl solution (pH=5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1CC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.